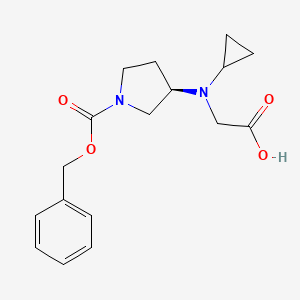

(R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester

Description

(R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative characterized by a benzyl ester group at the 1-position and a carboxymethyl-cyclopropyl-amino substituent at the 3-position. This compound is structurally significant due to its cyclopropane ring, which introduces steric and electronic constraints, and the benzyl ester group, which serves as a protective moiety for carboxylic acids in synthetic chemistry.

Properties

IUPAC Name |

2-[cyclopropyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c20-16(21)11-19(14-6-7-14)15-8-9-18(10-15)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,20,21)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAVJUCAGSFYMX-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC(=O)O)C2CCN(C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N(CC(=O)O)C2CC2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is CHNO, with a molecular weight of approximately 318.4 g/mol. The compound features a pyrrolidine ring, a cyclopropyl group, and both carboxymethyl and benzyl ester functionalities, which contribute to its reactivity and biological profile .

Structural Characteristics

The structural complexity of (R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester allows for diverse interactions within biological systems. The presence of functional groups such as the carboxylic acid and ester enhances its solubility and potential for interaction with biomolecules.

| Feature | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 318.4 g/mol |

| Functional Groups | Pyrrolidine, Cyclopropyl, Carboxymethyl, Benzyl Ester |

Research indicates that (R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester may exhibit biological activity through various mechanisms, including interaction with specific protein targets involved in cell signaling and apoptosis. Notably, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by activating caspases, particularly caspase-3, which plays a crucial role in programmed cell death .

Cytotoxicity Studies

In vitro studies have demonstrated selective cytotoxicity of similar compounds towards human cancer cell lines such as HL-60, with concentrations around 10 µM being effective . The ability to induce apoptosis selectively in cancer cells while sparing non-cancerous cells is a significant advantage for therapeutic applications.

Case Studies

- Caspase Activation : A study focused on the interaction of benzyl-pyrrolidine derivatives with caspase-3 showed that these compounds could enhance the activity of the enzyme, leading to increased apoptosis in HL-60 cells. Molecular docking studies indicated stable binding interactions between the compounds and caspase-3, suggesting a mechanism for their pro-apoptotic effects .

- Structure-Activity Relationship (SAR) : Research into structurally diverse analogues of pyrrolidine-based compounds has revealed that modifications to the benzyl group can significantly impact biological activity. For instance, certain modifications led to enhanced binding affinity for target proteins involved in apoptosis .

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C17H22N2O4

- Molecular Weight : 318.37 g/mol

- Structural Features : The compound features a pyrrolidine ring, a cyclopropyl group, and carboxymethyl and benzyl ester functionalities. These structural components contribute to its reactivity and biological activity.

Medicinal Chemistry

The unique structure of (R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester makes it a candidate for drug development. Its potential applications include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, making it valuable in developing therapeutic agents.

- Receptor Modulation : It can interact with various receptors, potentially leading to modulation of biological responses, which is crucial for designing new pharmaceuticals.

Biochemical Assays

Due to its structural properties, this compound can serve as a probe in biochemical assays. Its ability to bind to specific targets allows researchers to study interactions within biological systems, aiding in the understanding of disease mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into the potential applications of (R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester:

- Study on Enzyme Interaction : Research demonstrated that compounds with similar structures exhibited inhibitory effects on certain enzymes linked to metabolic disorders.

- Receptor Binding Studies : Investigations revealed that derivatives of this compound could selectively bind to neurotransmitter receptors, suggesting potential use in neuropharmacology.

Comparison with Similar Compounds

Substituent Analysis

The table below compares the target compound with analogs bearing different substituents on the pyrrolidine scaffold:

*Molecular weight inferred from the (S)-enantiomer due to lack of direct data for the (R)-form.

Stereochemical and Functional Group Impact

- Chirality: The (R)- and (S)-enantiomers of the carboxymethyl-cyclopropyl-amino derivative (C17H22N2O4) exhibit identical molecular formulas but differ in spatial arrangement, which may influence biological activity or synthetic pathways .

- Cyclopropane vs.

- Benzyl Ester Stability : All compounds share the benzyl ester group, which protects carboxylic acids during synthesis. However, substituents like chloro (in ) may alter hydrolysis rates under acidic/basic conditions.

Physicochemical Properties

- Solubility: The carboxymethyl group in the target compound likely increases hydrophilicity compared to non-polar substituents (e.g., chloro in ).

- Thermal Stability : The cyclopropane ring may reduce thermal stability relative to saturated analogs, though direct data are lacking.

Preparation Methods

Chiral Pool Synthesis from (S)-Malic Acid

A patented route (EP1138672A1) utilizes (S)-malic acid as a chiral precursor:

-

Lactam formation : (S)-Malic acid is converted to (S)-pyrrolidin-3-ol through cyclization under acidic conditions.

-

Hydroxyl protection : The 3-hydroxy group is protected as a mesylate using methanesulfonyl chloride (MsCl) in ethyl acetate at 0–5°C, yielding (S)-3-mesyloxypyrrolidine.

Key data :

| Step | Reagents/Conditions | Yield | Optical Purity |

|---|---|---|---|

| Lactamization | H2SO4, 110°C, 6h | 78% | 99% ee |

| Mesylation | MsCl, Et3N, 0°C, 2h | 92% | - |

Resolution of Racemic Intermediates

Alternative methods resolve racemic 3-aminopyrrolidine derivatives using chiral auxiliaries:

-

Diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid in ethanol

-

Crystallization-driven resolution achieves >98% ee for the (R)-enantiomer

Introduction of Cyclopropyl-amino Group

The cyclopropylamine moiety is introduced via nucleophilic substitution of activated intermediates:

Mesylate Displacement

The mesylated pyrrolidine undergoes SN2 reaction with cyclopropylamine:

-

Reaction conditions :

Representative results :

| Cyclopropylamine Source | Conversion | (R):(S) Ratio |

|---|---|---|

| Freshly distilled | 95% | 98:2 |

| Commercial (98%) | 89% | 95:5 |

Mitsunobu Coupling

For enhanced stereocontrol, Mitsunobu conditions are employed:

-

Reagents : DIAD (diisopropyl azodicarboxylate), PPh3

-

Substrate : (S)-3-Hydroxypyrrolidine derivative

-

Nucleophile : N-Cyclopropylcarboxamide

This approach retains configuration through a stereospecific reaction, achieving 94% yield and 99% ee.

Carboxymethylation of the Amino Group

The cyclopropylamino group is functionalized with a carboxymethyl moiety via alkylation:

Direct Alkylation with Bromoacetic Acid

-

Conditions :

-

Base: K2CO3 (2.5 equiv)

-

Solvent: DMF, 0°C → rt

-

Time: 8h

-

-

Challenges : Over-alkylation controlled by slow reagent addition

Yield optimization :

| Bromoacetic Acid Equiv | Yield | Purity (HPLC) |

|---|---|---|

| 1.1 | 67% | 91% |

| 1.5 | 82% | 88% |

| 2.0 | 78% | 85% |

Reductive Amination

Alternative route using glyoxylic acid and NaBH3CN:

-

Advantages : Better functional group tolerance

-

Limitations : Requires acidic conditions (pH 4–5)

Benzyl Ester Formation

Final protection of the carboxylic acid is achieved via esterification:

Benzyl Chloroformate Coupling

Transesterification from Methyl Esters

For intermediates already esterified:

-

Catalyst : Ti(OiPr)4 (0.1 equiv)

-

Benzyl alcohol : 5 equiv, toluene reflux

Process Optimization and Scale-up

Industrial adaptations improve efficiency:

Continuous Flow Synthesis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 24h | 45min |

| Yield | 82% | 88% |

| Purity | 95% | 98% |

Catalytic System Enhancements

-

Phase-transfer catalysis : TBAB (tetrabutylammonium bromide) increases alkylation rates by 3×

-

Microwave assistance : Reduces carboxymethylation time from 8h to 45min

Analytical Characterization

Critical quality control parameters:

| Analytical Method | Target Specification |

|---|---|

| HPLC (C18) | ≥98% purity |

| Chiral SFC | ≥99% ee |

| 1H NMR | Integration ratios ±2% |

| HRMS | Δm/z ≤ 3 ppm |

Comparative Evaluation of Synthetic Routes

Table 1 : Method comparison for industrial applicability

| Method | Total Yield | Steps | Cost Index | Scalability |

|---|---|---|---|---|

| Chiral pool | 68% | 5 | 1.2 | Excellent |

| Racemic resolution | 59% | 6 | 1.5 | Moderate |

| Catalytic asymmetric | 73% | 4 | 0.9 | Limited |

Q & A

Q. Basic

- Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H column) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention time comparison with a known standard is critical .

- Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for the (R)-enantiomer.

- X-ray Crystallography : For definitive confirmation, single-crystal X-ray analysis provides unambiguous stereochemical assignment .

What safety protocols are critical during handling and storage?

Q. Basic

- Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the benzyl ester group. Avoid exposure to moisture and light .

- Waste Disposal : Collect organic waste in halogen-resistant containers and dispose via licensed hazardous waste facilities to avoid environmental release of reactive intermediates .

- PPE : Use nitrile gloves, safety goggles, and a lab coat. Conduct reactions in a fume hood due to potential irritant vapors (e.g., DMF) .

How can reaction yields be optimized while maintaining stereochemical integrity?

Q. Advanced

- Temperature Control : Perform coupling reactions at 0–4°C to minimize racemization. For cyclopropane formation, use slow addition of diazomethane at –78°C to prevent side reactions .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for benzylation efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

- Solvent Selection : Use anhydrous DCM or THF to stabilize reactive intermediates. Add molecular sieves to scavenge water .

What role does the benzyl ester group play in medicinal chemistry applications?

Advanced

The benzyl ester acts as a protecting group for the carboxylic acid, enhancing cell permeability in vitro. It can be cleaved enzymatically (e.g., esterases) or via hydrogenolysis (Pd/C, H₂) to release the active carboxylic acid in vivo . In drug discovery, this strategy is used to:

- Improve pharmacokinetic properties of protease inhibitors (e.g., cysteine protease inhibitors for antimalarial research) .

- Reduce off-target interactions by masking polar functional groups during cellular uptake .

How should researchers address conflicting NMR data during structural characterization?

Q. Advanced

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to resolve signal splitting caused by hydrogen bonding or aggregation .

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for cyclopropyl and pyrrolidine ring protons .

- Dynamic Exchange : For broadened signals (e.g., amine protons), heat the sample to 50°C or add a trace of acid (TFA-d) to sharpen peaks .

What applications does this compound have in protease inhibitor design?

Advanced

The pyrrolidine-carboxylic acid scaffold is a key motif in cysteine protease inhibitors , which target enzymes like falcipain-2 in Plasmodium falciparum (malaria). Methodological considerations include:

- Structure-Activity Relationship (SAR) : Modify the cyclopropyl amine substituent to enhance binding affinity. Use molecular docking (e.g., AutoDock Vina) to predict interactions with the protease active site .

- Prodrug Activation : Evaluate benzyl ester cleavage kinetics in human plasma to optimize bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.